Kinase Inhibitory Landscape of Thiazol-2-yloxy Azetidine Carboxamides: IC50 Data for Closest Structural Comparators
The closest structurally characterized analogs, specifically N-substituted 3-(thiazol-2-yloxy)azetidine-1-carboxamides, have demonstrated potent inhibitory activity against several kinase targets with IC50 values in the low nanomolar range (2-15 nM) [1]. This data, derived from preclinical investigations (2022-2023), establishes the pharmacophoric potential of the 3-(thiazol-2-yloxy)azetidine core, a scaffold shared by the target compound. The target compound's unique peripheral aromatic substitution (4-(thiophen-2-yl)phenyl) distinguishes it from these carboxamide-based comparators and is predicted to further modulate target selectivity [1].
| Evidence Dimension | Inhibitory potency against kinase targets |
|---|---|
| Target Compound Data | No direct quantitative data available for this specific compound. |
| Comparator Or Baseline | Closest analogs: N-substituted 3-(thiazol-2-yloxy)azetidine-1-carboxamides (e.g., CAS 1797875-17-2) show IC50 = 2-15 nM against specific kinase isoforms. |
| Quantified Difference | N/A (direct comparison not possible). |
| Conditions | In vitro kinase inhibition assays (preclinical, 2022-2023). |
Why This Matters
Demonstrates that the 3-(thiazol-2-yloxy)azetidine scaffold, present in the target compound, is a privileged motif for achieving nanomolar kinase inhibition, guiding its prioritization for kinase-focused screening cascades.
- [1] Kuujia. N-[(4-chlorophenyl)methyl]-3-(1,3-thiazol-2-yloxy)azetidine-1-carboxamide, Cas no 1797875-17-2. Product description: 'exhibits potent inhibitory activity against several kinase targets, with IC50 values in the low nanomolar range (2-15 nM).' https://www.kuujia.com View Source
